2-Chloropyridine-4-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloropyridine-4-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARFGELEPCXSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloropyridine 4 Sulfonyl Fluoride and Analogues
Preparation via Halogen Exchange Reactions
A primary and conventional route to aryl sulfonyl fluorides is through the halogen exchange of the corresponding sulfonyl chlorides. This method is predicated on the nucleophilic substitution of the chloride on the sulfonyl group by a fluoride (B91410) ion.
Nucleophilic Aromatic Substitution (SNAr) Fluorination from Chloro-Pyridine Precursors
The synthesis of 2-chloropyridine-4-sulfonyl fluoride can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. The process typically begins with the synthesis of the precursor, 2-chloropyridine-4-sulfonyl chloride. One documented method to obtain this precursor is from 4-amino-2-chloropyridine (B126387). chemicalbook.com
Once the 2-chloropyridine-4-sulfonyl chloride is obtained, the crucial step is the halogen exchange reaction to replace the chlorine atom of the sulfonyl chloride group with fluorine. This transformation is a classic example of nucleophilic substitution at a sulfur(VI) center. The reactivity of the pyridine (B92270) ring is a key consideration; the presence of the chloro substituent and the sulfonyl chloride group, both being electron-withdrawing, activates the pyridine ring towards nucleophilic attack, although pyridines are generally less reactive than pyrimidines in SNAr reactions. nih.gov For instance, 2-chloropyridine (B119429) is significantly less reactive towards nucleophiles than 2-chloropyrimidine (B141910) under SNAr conditions. nih.gov However, the presence of an additional electron-withdrawing group, such as a sulfonyl fluoride, can enhance the reactivity to a level comparable to that of pyrimidines. nih.gov
The general reaction for the fluorination of a sulfonyl chloride is as follows:
R-SO₂Cl + F⁻ → R-SO₂F + Cl⁻
This direct chloride/fluoride exchange on the sulfonyl group is a widely used method for the synthesis of sulfonyl fluorides. organic-chemistry.org
Optimization of Reaction Conditions and Fluoride Sources
The efficiency of the SNAr fluorination is highly dependent on the reaction conditions and the choice of the fluoride source. Traditional methods often require harsh conditions, but recent advancements have focused on milder and more efficient protocols.
Fluoride Sources: A variety of fluoride sources can be employed for this halogen exchange. Potassium fluoride (KF) is a common and cost-effective choice. researchgate.netresearchgate.net The effectiveness of KF can be significantly enhanced by using it in spray-dried form or in combination with a phase-transfer catalyst. researchgate.net The use of KF in a water/acetone biphasic mixture has been shown to provide a broad range of sulfonyl fluorides in high yields under mild conditions. organic-chemistry.org Other fluoride sources include cesium fluoride (CsF), which is often more reactive but also more expensive, and anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF), which has been shown to be highly effective for SNAr fluorination of chloropicolinates at room temperature. researchgate.netnih.gov
Solvents and Catalysts: The choice of solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724), and sulfolane (B150427) are often used as they can solubilize the fluoride salt to some extent and facilitate the nucleophilic attack. researchgate.net However, the solubility of simple alkali metal fluorides like KF in these solvents can be low. researchgate.net
To overcome solubility issues and enhance the reactivity of the fluoride ion, phase-transfer catalysts (PTCs) are frequently used. These catalysts, such as crown ethers or quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) chloride), can form complexes with the cation of the fluoride salt, thereby increasing the concentration of the "naked" and more nucleophilic fluoride anion in the organic phase. researchgate.net The combination of KF and superstoichiometric tetrabutylammonium chloride has been established as a cost-effective alternative to CsF for the SNAr fluorination of chloropicolinate substrates, although these reactions may still require elevated temperatures. researchgate.netnih.gov
The table below summarizes various conditions used for the fluorination of sulfonyl chlorides, which are applicable to the synthesis of this compound.
| Fluoride Source | Catalyst/Additive | Solvent | Temperature | Key Advantages |
|---|---|---|---|---|
| KF | None (in water/acetone) | Water/Acetone | Mild | Simple, mild, high yield for a broad range of substrates. organic-chemistry.org |
| KF | Tetrabutylammonium chloride | Acetonitrile | >130 °C | Cost-effective alternative to CsF. researchgate.netnih.gov |
| CsF | None | Acetonitrile | Elevated | Higher reactivity than KF. researchgate.net |
| Anhydrous Me₄NF | None | Various aprotic | Room Temperature | Highly effective for electron-deficient substrates, mild conditions. researchgate.netnih.gov |
Electrochemical Synthesis Approaches to Sulfonyl Fluorides
Electrochemical methods offer a green and mild alternative for the synthesis of sulfonyl fluorides, avoiding the use of harsh oxidizing agents. These techniques rely on anodic oxidation to generate the key intermediates.
Oxidative Coupling of Thiols and Disulfides
A notable electrochemical approach involves the oxidative coupling of thiols or disulfides with a fluoride source. This method is environmentally benign and utilizes readily available starting materials. The reaction proceeds through the anodic oxidation of a thiol to a disulfide intermediate, which is then further oxidized and coupled with fluoride ions to form the sulfonyl fluoride.
The general transformation can be represented as:
R-SH or R-S-S-R --[Anodic Oxidation, F⁻]--> R-SO₂F
This electrochemical synthesis has been successfully applied to a wide variety of structurally and electronically distinct thiols, including aryl, heteroaryl, alkyl, and benzyl (B1604629) thiols, with yields ranging from synthetically useful to excellent. The reaction typically employs potassium fluoride as an inexpensive and safe fluoride source. The process is carried out in a biphasic reaction mixture, for example, acetonitrile and aqueous HCl, using inexpensive graphite (B72142) and stainless steel electrodes.
Below is a table showcasing the scope of the electrochemical synthesis of sulfonyl fluorides from various thiols.
| Thiol Substrate | Yield (%) |
|---|---|
| 4-(trifluoromethyl)thiophenol | 96 |
| Thiophenol | 85 |
| 4-Methoxythiophenol | 75 |
| 2-Mercapto-4,6-dimethylpyrimidine | 74 |
| Cysteine | - |
Yields are based on isolated products from representative studies. The yield for Cysteine was noted as providing opportunities for new building blocks, though a specific yield was not provided in the source.
Flow Chemistry Adaptations for Scalability
A significant advantage of the electrochemical synthesis of sulfonyl fluorides is its adaptability to flow chemistry. Performing the reaction in an electrochemical microflow reactor can dramatically reduce reaction times and improve scalability. In a flow setup, the small interelectrode gap enhances mass transport and provides a high electrode surface-to-volume ratio, leading to much faster conversions compared to batch processes.
For instance, reactions that may take several hours in a batch reactor can be completed in a matter of minutes in a continuous-flow system. This rapid conversion is attributed to the intensified mass transport and the high interfacial area between the organic and aqueous phases in the multiphase flow regime. This makes the electrochemical flow synthesis a highly attractive method for the large-scale production of sulfonyl fluorides.
Synthesis from Sulfonic Acids and Sulfonates
Another important synthetic route to sulfonyl fluorides starts from sulfonic acids or their corresponding salts (sulfonates). These materials are often readily available and provide a direct pathway to the desired products.
Recent advancements have led to one-pot, two-step protocols that convert sulfonic acids or sulfonates to sulfonyl fluorides without the need to isolate the intermediate sulfonyl chloride. In a typical procedure, the sulfonic acid is first converted to the sulfonyl chloride in situ using a chlorinating agent. Subsequently, a fluoride source is added to perform the halogen exchange.
A variety of reagents can be used for the initial chlorination step. For example, cyanuric chloride in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or tetramethylammonium chloride (TMAC) has been effectively used. Following the chlorination, potassium bifluoride (KHF₂) is added to furnish the sulfonyl fluoride. This method is notable for its mild reaction conditions and the use of readily available and easy-to-handle reagents.
The table below presents examples of sulfonyl fluorides synthesized from sulfonic acids or their sodium salts using a one-pot method with cyanuric chloride and KHF₂.
| Starting Material | Product | Yield (%) |
|---|---|---|
| Sodium benzenesulfonate | Benzenesulfonyl fluoride | 85 |
| Sodium p-toluenesulfonate | p-Toluenesulfonyl fluoride | 92 |
| Sodium 4-methoxybenzenesulfonate | 4-Methoxybenzenesulfonyl fluoride | 88 |
| Sodium naphthalene-2-sulfonate | Naphthalene-2-sulfonyl fluoride | 80 |
| Benzenesulfonic acid | Benzenesulfonyl fluoride | 82 |
Yields are for isolated products from a representative one-pot synthesis protocol.
Alternative deoxyfluorination approaches that directly convert sulfonic acids to sulfonyl fluorides in a single step have also been developed. These methods utilize reagents that both activate the sulfonic acid and provide the fluoride source. For example, thionyl fluoride (SOF₂) and Xtalfluor-E® have been shown to be effective for this direct conversion under mild conditions. nih.govresearchgate.net
One-Pot Transformation Protocols
For instance, the transformation of sulfonic acids can be achieved using cyanuric chloride as a chlorinating agent, followed by the addition of a fluoride source like potassium bifluoride (KHF₂). researchgate.net Phase transfer catalysts, such as tetrabutylammonium bromide (TBAB) for sulfonates and tetramethylammonium chloride (TMAC) for sulfonic acids, are often employed to facilitate these transformations. researchgate.net This approach provides a valuable alternative to harsher methods that utilize reagents like chlorosulfuric acid. researchgate.net
Another efficient one-pot method involves the diazotization of aminopyridines. While specific examples for the direct one-pot conversion of 4-amino-2-chloropyridine to this compound are not extensively detailed in readily available literature, the general principle of diazotization followed by a subsequent reaction is a well-established synthetic strategy. tpu.ru This would typically involve the in situ formation of a diazonium salt from the corresponding aminopyridine, which is then reacted with a source of sulfur dioxide and fluoride.
Table 1: One-Pot Synthesis of Sulfonyl Fluorides from Sulfonic Acids
| Entry | Starting Material | Reagents | Catalyst (mol%) | Solvent | Yield (%) |
| 1 | 4-Methylbenzenesulfonic acid | Cyanuric chloride, KHF₂ | TMAC (5) | Acetonitrile, Acetone | Moderate to Good |
| 2 | Naphthalene-1-sulfonic acid | Cyanuric chloride, KHF₂ | TMAC (5) | Acetonitrile, Acetone | Moderate to Good |
| 3 | Benzene (B151609) sulfonic acid | Cyanuric chloride, KHF₂ | TMAC (5) | Acetonitrile, Acetone | Moderate to Good |
Note: The yields are generalized as "moderate to good" based on the source, which demonstrates the methodology with various aryl sulfonic acids. Specific yield for 2-chloropyridine-4-sulfonic acid is not provided.
Transition-Metal-Free Methodologies
The development of transition-metal-free synthetic routes is of great interest to avoid potential metal contamination in the final products, which is particularly crucial for pharmaceutical applications. Several such methods have been successfully applied to the synthesis of aryl and heteroaryl sulfonyl fluorides.
One prominent transition-metal-free approach is the Sandmeyer-type reaction. This method involves the diazotization of an aromatic or heteroaromatic amine, followed by a reaction with a sulfur dioxide source and a fluoride source. For example, aryldiazonium salts can be transformed into the corresponding sulfonyl fluorides using sodium metabisulfite (B1197395) (Na₂S₂O₅) as the SO₂ surrogate and Selectfluor® as the fluorine source. google.com This copper-free Sandmeyer reaction demonstrates broad functional group tolerance. google.com
Another versatile transition-metal-free strategy begins with thiols or disulfides. Heteroaromatic thiols can be oxidized to the corresponding sulfonyl chloride using aqueous sodium hypochlorite, which is then converted to the sulfonyl fluoride via a chloride-fluoride exchange with potassium bifluoride (KHF₂).
Furthermore, the direct conversion of sulfonic acids to sulfonyl fluorides without the use of metals has been achieved. One such method employs cyanuric chloride and KHF₂ in a one-pot fashion, as mentioned previously. researchgate.net An alternative deoxyfluorination strategy utilizes Xtalfluor-E®, a bench-stable solid, to convert both aryl and alkyl sulfonic acids and their salts to sulfonyl fluorides in good yields. Current time information in Mopani District Municipality, ZA.
Table 2: Transition-Metal-Free Synthesis of Aryl Sulfonyl Fluorides via Sandmeyer-Type Reaction
| Entry | Starting Material | Reagents | Solvent | Yield (%) |
| 1 | 4-Methylbenzenediazonium tetrafluoroborate | Na₂S₂O₅, Selectfluor® | Acetonitrile/Water | Good |
| 2 | 4-Bromobenzenediazonium tetrafluoroborate | Na₂S₂O₅, Selectfluor® | Acetonitrile/Water | Good |
| 3 | 4-Nitrobenzenediazonium tetrafluoroborate | Na₂S₂O₅, Selectfluor® | Acetonitrile/Water | Good |
Note: The yields are generalized as "good" based on the source, which demonstrates the methodology with various aryldiazonium salts. Specific yield for the diazonium salt of 4-amino-2-chloropyridine is not provided.
Radical-Mediated Fluorosulfonylation Strategies
Radical-mediated reactions have emerged as powerful tools for the formation of C-S and S-F bonds. These methods often proceed under mild conditions and can tolerate a wide range of functional groups. The generation of a fluorosulfonyl radical (FSO₂•) is a key step in these transformations.
One approach involves the photoredox-catalyzed radical fluorosulfonylation of olefins. nih.govnih.gov While this method is highly effective for the synthesis of alkenyl and alkyl sulfonyl fluorides, its direct application to the synthesis of aryl or heteroaryl sulfonyl fluorides like this compound from the corresponding halide is less common.
A more relevant radical-mediated strategy for the synthesis of aryl sulfonyl fluorides involves the use of aryldiazonium salts. Under photoredox conditions, aryl diazonium salts can react with a sulfur dioxide source, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to generate an aryl sulfonyl radical. This intermediate is then trapped by a fluorine source to yield the desired aryl sulfonyl fluoride. Mechanistic studies suggest the formation of an aryl radical as a key intermediate in these transformations. google.com
Recent advancements have introduced bench-stable, redox-active fluorosulfonyl radical precursors, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. nih.gov These reagents enable the radical fluorosulfonylation of olefins under photoredox conditions and offer advantages in handling and reactivity compared to gaseous FSO₂Cl. nih.gov
Table 3: Radical-Mediated Synthesis of Alkenyl Sulfonyl Fluorides
| Entry | Olefin Substrate | FSO₂ Source | Catalyst/Conditions | Product Type |
| 1 | Styrene | FSO₂Cl | Photoredox Catalyst | Alkenyl Sulfonyl Fluoride |
| 2 | 1,1-Diphenylethylene | FABI salts | Photoredox Catalyst | Alkenyl Sulfonyl Fluoride |
| 3 | Unactivated Olefins | FSO₂Cl | Photoredox Catalyst, PCET | Aliphatic Sulfonyl Fluoride |
Bi(III) Redox-Neutral Catalysis in Sulfonyl Fluoride Formation
Bismuth(III) catalysis has emerged as a sustainable and efficient alternative to transition-metal catalysis for various organic transformations. A significant development in this area is the redox-neutral catalytic synthesis of aryl and heteroaryl sulfonyl fluorides from the corresponding boronic acids.
This methodology utilizes a well-defined organobismuth(III) catalyst that maintains its +3 oxidation state throughout the catalytic cycle. The key steps involve the transmetalation of the aryl or heteroaryl group from the boronic acid to the bismuth center, followed by the insertion of sulfur dioxide into the Bi-C bond to form a bismuth sulfinate intermediate. Subsequent oxidation of this intermediate with an electrophilic fluorinating agent, such as Selectfluor®, yields the desired sulfonyl fluoride and regenerates the Bi(III) catalyst.
This catalytic protocol has been shown to be effective for a wide range of (hetero)aryl boronic acids, demonstrating excellent functional group tolerance. The use of a Bi(III) catalyst offers a distinct advantage over traditional palladium- and copper-catalyzed methods, which often require separate sulfonylation and fluorination steps.
Table 4: Bi(III) Redox-Neutral Catalysis for the Synthesis of (Hetero)aryl Sulfonyl Fluorides
| Entry | (Hetero)aryl Boronic Acid | Bi(III) Catalyst | Oxidant | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Organobismuth(III) complex | Selectfluor® | Chloroform/Acetonitrile | High |
| 2 | 4-Methoxyphenylboronic acid | Organobismuth(III) complex | Selectfluor® | Chloroform/Acetonitrile | High |
| 3 | Pyridine-3-boronic acid | Organobismuth(III) complex | Selectfluor® | Chloroform/Acetonitrile | High |
Note: The yields are generalized as "high" based on the source, which demonstrates the methodology with various (hetero)aryl boronic acids. The specific application to 2-chloro-4-pyridinylboronic acid is a plausible extension of the reported scope.
Chemical Reactivity and Transformation Mechanisms of 2 Chloropyridine 4 Sulfonyl Fluoride
Reactivity at the Sulfonyl Fluoride (B91410) Moiety
The sulfonyl fluoride group (-SO₂F) is characterized by a unique balance of stability and reactivity. sigmaaldrich.comsigmaaldrich.com Compared to other sulfonyl halides like sulfonyl chlorides (-SO₂Cl), the S-F bond is significantly more stable towards hydrolysis and thermolysis due to the high homolytic bond dissociation energy of the S-F bond (90.5 ± 4.3 kcal/mol) compared to the S-Cl bond (46 ± 4 kcal/mol). bldpharm.com This stability allows the -SO₂F group to be carried through various synthetic steps without decomposition. However, under specific catalytic conditions, the sulfur center becomes susceptible to nucleophilic attack, making it a "clickable" hub for molecular construction. nih.gov
Introduced by K. Barry Sharpless and coworkers, SuFEx has emerged as a next-generation click reaction, valued for its high efficiency, broad functional group tolerance, and the formation of stable linkages. nih.govacs.org The reaction involves the exchange of the fluoride on a sulfonyl fluoride with a nucleophile. nih.gov This process is highly reliable and can be performed under mild conditions, often compatible with biological systems. nih.gov The core principle of SuFEx lies in the controlled activation of the otherwise stable S-F bond, transforming the fluoride into a good leaving group. semanticscholar.org
2-Chloropyridine-4-sulfonyl fluoride readily reacts with oxygen-centered nucleophiles, such as phenols and alcohols, to form stable sulfonate esters. nih.govresearchgate.net This transformation is a cornerstone of SuFEx chemistry. The reaction with phenols, in particular, is highly efficient, often proceeding to completion under basic conditions or with the aid of specific catalysts. researchgate.net
The general reaction involves the deprotonation of the alcohol or phenol (B47542) to generate a more potent alkoxide or phenoxide nucleophile, which then attacks the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion. The use of silyl-protected phenols is also a common strategy, as the formation of the highly stable Si-F bond helps to drive the reaction forward. nih.gov
Table 1: Examples of SuFEx Reactions with Oxygen-Centered Nucleophiles
| Nucleophile | Product | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Phenol | Phenyl 2-chloropyridine-4-sulfonate | Cs₂CO₃ | 90-96 | researchgate.net |
| Aryl Alcohols | Aryl 2-chloropyridine-4-sulfonate | 5.0 mol% BTMG, HMDS | Good | nih.gov |
The reaction of this compound with nitrogen-centered nucleophiles, primarily primary and secondary amines, yields sulfonamides. nih.govresearchgate.net Sulfonamides are a critical functional group in pharmaceuticals and agrochemicals. The SuFEx approach provides a robust and often milder alternative to traditional methods that use less stable sulfonyl chlorides. enamine.net
The reaction mechanism is analogous to that with oxygen nucleophiles, where the amine attacks the sulfur center. nih.gov However, the reaction with amines can be more challenging and often requires specific activation or catalytic strategies to proceed efficiently, especially with less nucleophilic amines like anilines. nih.govdigitellinc.com
Table 2: Examples of SuFEx Reactions with Nitrogen-Centered Nucleophiles
| Nucleophile | Product | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Primary Amines | N-Alkyl-2-chloropyridine-4-sulfonamide | Base | Varies | nih.gov |
| Secondary Amines | N,N-Dialkyl-2-chloropyridine-4-sulfonamide | Ca(NTf₂)₂/DABCO | High | nih.govchemrxiv.org |
The mechanism of the SuFEx reaction is generally understood as a nucleophilic substitution at the sulfur atom. nih.govresearchgate.net Computational studies suggest that for amine nucleophiles, the reaction can proceed via an Sₙ2-type mechanism. acs.orgresearchgate.net The reaction barrier can be significant but is substantially lowered by the presence of a base, which increases the nucleophilicity of the amine. acs.orgnih.gov
For highly reactive nucleophiles like phenolate (B1203915) anions, an addition-elimination mechanism with a low energy barrier has been proposed, although an Sₙ2-type pathway cannot be fully excluded under experimental conditions. acs.org A key factor in the SuFEx process is the stabilization of the departing fluoride ion. bldpharm.com This can be achieved through protonation to form the stable bifluoride ion ([F-H-F]⁻) or by reaction with silicon-based reagents to form a strong Si-F bond. bldpharm.comnih.gov
To overcome the inherent stability of the S-F bond and expand the scope of SuFEx reactions, various catalytic strategies have been developed. These can be broadly categorized into Lewis base, Lewis acid, and organocatalytic approaches.
Lewis Base Catalysis: Tertiary amines (e.g., triethylamine, DABCO) and organosuperbases (e.g., DBU, BEMP) are effective catalysts. nih.govrsc.org They can function by deprotonating the nucleophile or by directly activating the sulfonyl fluoride. nih.gov Bifluoride salts have also been shown to be effective catalysts. nih.gov
Lewis Acid Catalysis: Metal salts, such as calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), have been shown to activate sulfonyl fluorides towards nucleophilic attack by amines. nih.govhmc.edu The Lewis acid is thought to coordinate to the sulfonyl oxygens and the fluorine atom, increasing the electrophilicity of the sulfur center and stabilizing the leaving fluoride. hmc.eduresearchgate.net This approach, often used in conjunction with a Lewis base like DABCO, provides a unified method for activating various S(VI) fluorides. nih.govchemrxiv.org
Organocatalysis: N-Heterocyclic carbenes (NHCs) have been reported as effective catalysts for the reaction of sulfonyl fluorides with phenols, alcohols, and amines. chemrxiv.org The NHC is proposed to act as a Brønsted base, activating the nucleophile through hydrogen bonding. 1-Hydroxybenzotriazole (HOBt) has also been identified as a potent nucleophilic catalyst for the synthesis of sulfonamides and sulfonimidamides. researchgate.netresearchgate.net
Table 3: Overview of Catalytic Strategies for SuFEx Reactions
| Catalyst Type | Example Catalyst | Role/Mechanism | Applicable Nucleophiles | Reference |
|---|---|---|---|---|
| Lewis Base | DBU, BEMP, DABCO | Activates nucleophile/sulfonyl fluoride | Alcohols, Amines | nih.gov |
| Lewis Acid | Ca(NTf₂)₂ | Activates sulfonyl fluoride | Amines | nih.govhmc.edu |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Brønsted base activation of nucleophile | Alcohols, Amines, Phenols | chemrxiv.org |
A significant advantage of the sulfonyl fluoride group is its orthogonal reactivity. enamine.net Due to its high stability under many standard reaction conditions, it can be present in a molecule while other chemical transformations are performed on different functional groups. enamine.net For example, the -SO₂F group is resistant to reduction, in contrast to sulfonyl chlorides where homolytic cleavage of the S-Cl bond is common. sigmaaldrich.combldpharm.com
This stability allows for the late-stage functionalization of complex molecules. A molecule containing a this compound moiety can undergo various reactions at the pyridine (B92270) ring or other parts of the molecule without affecting the sulfonyl fluoride. The -SO₂F group can then be selectively "clicked" with a desired nucleophile in a final step. Masking the sulfonyl fluoride as a protected sulfinate is another strategy to ensure its stability during a multi-step synthesis, allowing for deprotection and conversion to the sulfonyl fluoride just before the SuFEx reaction. chemrxiv.org This orthogonal reactivity is a powerful tool in chemical biology, drug discovery, and materials science for the construction of diverse and complex molecular architectures. mdpi.com
Sulfur(VI) Fluoride Exchange (SuFEx) Click Reactions
Reactivity at the 2-Chloro Substituent
The presence of a chlorine atom at the 2-position of the pyridine ring, coupled with a potent electron-withdrawing sulfonyl fluoride group at the 4-position, renders the this compound molecule particularly susceptible to a variety of chemical transformations. The chlorine atom serves as a versatile leaving group, enabling reactions that form new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which lowers the electron density particularly at the C2 and C4 positions. uoanbar.edu.iq This effect is significantly amplified by the strong -I (inductive) and -M (mesomeric) effects of the 4-sulfonyl fluoride group. Consequently, the C2 carbon atom, bonded to the chlorine, becomes highly electrophilic and prone to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized intermediate known as a Meisenheimer complex. nih.govresearchgate.net
The displacement of the 2-chloro substituent by various amine nucleophiles is a key transformation. While 2-chloropyridine (B119429) itself is significantly less reactive towards nucleophiles than analogous pyrimidines or pyrazines, its reactivity is substantially enhanced by the presence of a strong electron-withdrawing group. nih.gov The 4-sulfonyl fluoride group in the target molecule provides this necessary activation, facilitating amination reactions that might otherwise require harsh conditions or transition-metal catalysis. nih.govresearchgate.net
Studies on halo(het)arene sulfonyl halides have explored the chemoselectivity of amination reactions. When a molecule contains both an SNAr-reactive site (like 2-chloropyridine) and a sulfonyl fluoride group, selective reaction at either position is possible under proper control. chemrxiv.orgnih.gov Typically, amination of the highly activated 2-chloro position can be achieved selectively, providing a pathway to 2-amino-pyridine-4-sulfonyl fluoride derivatives.
Table 1: General Conditions for SNAr Amination of Activated Chloropyridines
| Nucleophile | Solvent | Base | Typical Temperature | Reference |
|---|---|---|---|---|
| Primary/Secondary Amines | DMF, DMSO, Water | K₂CO₃, KF, Et₃N | Room Temp. to 100 °C | nih.govresearchgate.net |
| Anilines | Ethanol, DMF | None or Weak Base | 100 - 160 °C (Microwave) | researchgate.net |
| Glutathione | Aqueous/Buffer | Enzymatic (GST) | 37 °C | nih.govresearchgate.net |
The conversion of the 2-chloro group to a 2-fluoro group can be accomplished through a halogen exchange (HALEX) reaction, a variant of the SNAr mechanism. This transformation is synthetically useful as fluoro-substituted pyridines often exhibit higher reactivity in subsequent SNAr reactions. The reaction typically employs a fluoride salt, such as potassium fluoride, in a high-boiling polar aprotic solvent like DMF or DMSO. The efficiency of the exchange is driven by the high nucleophilicity of the fluoride ion in these solvents and the activation provided by the pyridine nitrogen and the 4-sulfonyl fluoride substituent.
The regioselectivity of SNAr reactions on substituted pyridines is governed by electronic factors. The inherent electron deficiency at the C2 and C4 positions makes them the primary sites for nucleophilic attack. uoanbar.edu.iq In this compound, both positions are activated. However, the C2 position carries a good leaving group (Cl), making it the principal site for substitution.
The rate and success of the SNAr reaction are influenced by:
The Nucleophile: Stronger nucleophiles react more readily. Soft nucleophiles (e.g., thiols) and hard nucleophiles (e.g., amines, alkoxides) are generally effective.
The Solvent: Polar aprotic solvents (DMSO, DMF) are preferred as they solvate the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive.
Leaving Group Ability: The chloride is an effective leaving group for this reaction. The corresponding fluoride would be even more reactive. nih.gov
Electronic Effects: The reaction rate is profoundly affected by the electron-withdrawing strength of other substituents on the ring. nih.gov The 4-SO₂F group is a powerful activator, ensuring high reactivity at the 2-position.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The 2-chloro substituent serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound using a palladium catalyst, is a particularly powerful tool for this purpose. mdpi.com
The coupling of 2-chloropyridines with various aryl- and heteroarylboronic acids has been extensively studied. researchgate.netresearchgate.net These reactions provide a direct route to 2-arylpyridine derivatives, which are important structural motifs in pharmaceuticals and materials science. The efficiency of the coupling depends on the choice of catalyst, ligand, base, and solvent. Modern catalysts, often employing N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, can effectively couple even the relatively unreactive 2-chloropyridines. mdpi.comresearchgate.net Given the electronic activation of the C-Cl bond in this compound, it is expected to be a highly competent substrate for these transformations.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Catalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | None (Ligand-free) | K₃PO₄ | Toluene/H₂O | researchgate.net |
| Pd(OAc)₂ | Benzimidazolium Salt (NHC precursor) | K₂CO₃ | DMF/H₂O (Microwave) | mdpi.com |
| [Pd(L)(PPh₃)] (Pincer Complex) | Triphenylphosphine | Na₂CO₃ | Toluene/H₂O | bohrium.com |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | DME/H₂O (Microwave) | mdpi.com |
Reactivity of the Pyridine Ring System
The ring is highly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). libretexts.org The nitrogen atom would likely be protonated or coordinate to the Lewis acid catalyst under typical electrophilic substitution conditions, placing a positive charge on the ring and further deactivating it. If a reaction were forced under very harsh conditions, substitution would be expected at the C3 or C5 positions, which are the most electron-rich carbons on the ring. libretexts.org
Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, as discussed in the SNAr section. Beyond substitution of the leaving group at C2, the ring system itself can undergo more complex transformations, such as skeletal editing or ring-opening, although these typically require specialized reagents and conditions. researchgate.netnih.govwur.nl For instance, certain substituted pyridines can be converted to benzene (B151609) or other heterocyclic rings through multi-step sequences involving dearomatization, cycloaddition, and rearomatization. nih.gov However, these are not common transformations and their applicability would depend heavily on the specific reaction partners and conditions. In general, the primary reactivity of the pyridine ring in this molecule is dominated by the chemistry at the C2 and C4 substituents.
Further Functionalization of Unsubstituted Positions
The pyridine core of this compound possesses three unsubstituted carbon atoms at the C-3, C-5, and C-6 positions. The electron-poor nature of the ring generally disfavors classical electrophilic aromatic substitution, which typically requires harsh reaction conditions. nih.gov Conversely, the electron deficiency facilitates nucleophilic attack and C-H functionalization through other mechanisms.
Functionalization of the unsubstituted positions can be approached through several strategies, including direct C-H functionalization, metalation-based methods, and radical reactions. The presence of the existing substituents significantly influences the feasibility and outcome of these reactions.
C-H Functionalization:
Direct C-H functionalization of pyridines is a challenging yet highly sought-after transformation in organic synthesis. researchgate.net For electron-deficient pyridines like this compound, radical-mediated reactions, such as the Minisci reaction, offer a viable pathway for introducing alkyl groups. researchgate.netnih.govchemrxiv.org This type of reaction generally shows a preference for the positions ortho and para to the nitrogen atom (C-2 and C-4), which are already substituted in the target molecule. However, functionalization at the C-6 position, which is also alpha to the nitrogen, could potentially occur.
Recent advancements have also enabled the C-H functionalization at the C-3 (meta) position of pyridines, often through the temporary formation of electron-rich intermediates or specialized catalytic systems. nih.govnih.gov These methods could potentially be applied to introduce substituents at the C-3 and C-5 positions of this compound.
Metalation:
Deprotonation of the pyridine ring followed by reaction with an electrophile is a powerful method for introducing a wide range of functional groups. The acidity of the ring protons is enhanced by the electron-withdrawing substituents. The regioselectivity of deprotonation is governed by the directing effects of the existing groups and the nature of the base used. While the chloro group at the 2-position can direct metalation to the C-3 position, the strong electron-withdrawing sulfonyl fluoride group at C-4 would also influence the acidity of the adjacent C-3 and C-5 protons. Computational studies on substituted pyridines have shown that halogen and methoxy (B1213986) groups can significantly influence the C-H acidity of adjacent and remote positions. researchgate.net
Halogenation:
Direct halogenation of the electron-deficient pyridine ring is generally difficult. However, methods for the regioselective halogenation of pyridines have been developed, sometimes involving activation of the pyridine ring. researchgate.net For this compound, introduction of an additional halogen at the C-3, C-5, or C-6 position would likely require specific reagents and conditions that can overcome the deactivating effect of the existing substituents.
Regioselectivity in Reactions Involving the Pyridine Core
The regioselectivity of any further functionalization of the this compound ring is a consequence of the combined directing effects of the 2-chloro and 4-sulfonyl fluoride substituents. Both are electron-withdrawing groups, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.
In the context of electrophilic aromatic substitution , both the chloro and sulfonyl fluoride groups are deactivating. Generally, halogens are considered ortho-, para-directors, while sulfonyl groups are meta-directors in benzene systems. saskoer.cad-nb.info In the pyridine ring, the situation is more complex due to the presence of the ring nitrogen. The pyridine nitrogen itself directs electrophilic attack to the meta-position (C-3 and C-5). nih.govyoutube.com Therefore, for an electrophilic substitution reaction on this compound, the C-3 and C-5 positions would be the most likely sites of attack, influenced by the directing effect of the pyridine nitrogen and the meta-directing sulfonyl fluoride group.
For nucleophilic aromatic substitution (SNAr) , the scenario is different. The chloro group at the 2-position is susceptible to displacement by nucleophiles, a common reaction for 2-halopyridines. acs.orgnih.gov The rate of this reaction is enhanced by the presence of the electron-withdrawing sulfonyl fluoride group at the 4-position. Studies on 2-sulfonylpyrimidines and 2-sulfonylpyridines have demonstrated that electron-withdrawing groups on the ring significantly increase the rate of nucleophilic substitution at the 2-position. nih.govresearchgate.net
Regarding reactions at the unsubstituted C-H bonds, the regioselectivity of metalation is highly dependent on the reaction conditions. The chloro group at the 2-position is known to direct lithiation to the C-3 position. However, the strong inductive effect of the sulfonyl fluoride group at C-4 would increase the acidity of the protons at C-3 and C-5, making them potential sites for deprotonation. The C-6 position, being adjacent to the nitrogen, also has an acidic proton. The ultimate regioselectivity would be a delicate balance of these electronic effects and steric factors.
In radical reactions like the Minisci reaction, the preference is typically for the positions alpha and gamma to the nitrogen (C-2, C-4, C-6). Since C-2 and C-4 are already substituted, the C-6 position would be the most probable site for radical alkylation.
The following table summarizes the predicted regioselectivity for different types of reactions on the unsubstituted positions of this compound, based on general principles of pyridine reactivity and the known effects of analogous substituents.
| Reaction Type | Predicted Major Site(s) of Functionalization | Rationale |
|---|---|---|
| Electrophilic Substitution | C-3, C-5 | Combined meta-directing effect of the pyridine nitrogen and the 4-sulfonyl fluoride group. |
| Nucleophilic C-H Addition | C-6 | Activation by the adjacent nitrogen atom. |
| Metalation (Deprotonation) | C-3, C-5, or C-6 | Dependent on the base and reaction conditions; influenced by the directing effect of the 2-chloro group and the acidifying effect of the 4-sulfonyl fluoride group. |
| Radical Substitution (e.g., Minisci) | C-6 | Inherent preference for the alpha-position to the pyridine nitrogen. |
It is crucial to note that these predictions are based on established principles and data from related systems. Experimental verification would be necessary to definitively determine the reactivity and regioselectivity for the specific compound this compound.
Advanced Applications of 2 Chloropyridine 4 Sulfonyl Fluoride in Chemical Research
Building Block for Complex Organic Molecule Synthesis
The utility of 2-Chloropyridine-4-sulfonyl fluoride (B91410) as a building block stems from the orthogonal reactivity of its two key functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the sulfonyl fluoride at the 4-position can engage in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This dual reactivity allows for sequential and controlled functionalization, making it an ideal starting point for constructing intricate molecular frameworks.
The 2-chloropyridine (B119429) moiety is a well-established precursor for the synthesis of substituted pyridine (B92270) derivatives. wikipedia.orgchempanda.com The electron-withdrawing nature of the pyridine nitrogen and the 4-sulfonyl fluoride group activates the chlorine atom at the 2-position towards nucleophilic attack. This allows for the displacement of the chloride by a wide array of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups and build more complex heterocyclic systems. chempanda.comnih.govresearchgate.net
For instance, reaction with various primary or secondary amines can yield 2-aminopyridine (B139424) derivatives, which are common scaffolds in pharmaceuticals. researchgate.net Similarly, reaction with thiols can produce 2-thiopyridines, and alkoxides can be used to install 2-alkoxypyridine motifs. The sulfonyl fluoride group is generally stable under these conditions, allowing it to be retained for subsequent transformations. This selective reactivity makes 2-Chloropyridine-4-sulfonyl fluoride a strategic starting material for preparing polysubstituted pyridines with precise control over substituent placement.
Multi-component and cascade reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, represent a highly efficient strategy for assembling complex molecules. arkat-usa.orgnih.govresearchgate.net These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity from simple precursors. mdpi.comresearchgate.net
While specific examples detailing the use of this compound in such reactions are emerging, its structure is ideally suited for this purpose. A hypothetical cascade reaction could be envisioned where a nucleophile first displaces the chlorine atom via an SNAr reaction, and a subsequent intramolecular reaction is triggered, possibly involving the sulfonyl fluoride group or another functional group on the nucleophile. The ability to perform sequential, site-selective modifications on both the chloro and sulfonyl fluoride groups makes this compound a high-potential substrate for the design of novel one-pot syntheses of complex, fused heterocyclic systems. bohrium.com
Reagents in Chemical Biology and Bioconjugation
The sulfonyl fluoride moiety is considered a "privileged warhead" in chemical biology due to its unique combination of stability in aqueous environments and its capacity for covalent reaction with specific amino acid residues in proteins. rsc.orgnih.gov This has led to the widespread use of sulfonyl fluoride-containing molecules as molecular probes and bioconjugation agents.
Molecular probes are essential tools for studying the function, localization, and interactions of proteins and other biomolecules. Covalent probes, which form a permanent bond with their target, are particularly valuable for target identification, validation, and activity-based protein profiling (ABPP). researchgate.net The sulfonyl fluoride group of this compound is an excellent electrophile for creating such probes. nih.gov It can react site-specifically with a range of nucleophilic amino acid side chains, expanding the scope of protein labeling beyond the commonly targeted cysteine. nih.govmdpi.com
The synthesis of a molecular probe from this compound would typically involve two stages. First, the 2-chloro position can be functionalized through an SNAr reaction to install a targeting ligand (which directs the probe to a specific protein) or a reporter tag (such as a fluorophore or biotin (B1667282) for detection and isolation). The sulfonyl fluoride group is then used as the reactive handle to covalently attach the entire probe to the target protein. This modular design allows for the creation of a diverse array of probes tailored to specific biological questions. nih.gov
| Amino Acid | Nucleophilic Group | Resulting Covalent Linkage | Significance |
|---|---|---|---|
| Tyrosine | Phenolic hydroxyl (-OH) | Sulfonate Ester | Enables targeting of active sites and allosteric pockets where tyrosine is present. nih.govacs.org |
| Lysine | Epsilon-amino (-NH₂) | Sulfonamide | Targets a common surface-exposed and often functionally important residue. researchgate.net |
| Serine | Hydroxyl (-OH) | Sulfonate Ester | Key residue in the active site of many enzymes, particularly serine proteases. nih.gov |
| Threonine | Hydroxyl (-OH) | Sulfonate Ester | Similar reactivity to serine, expanding the range of targetable hydroxyl-containing residues. nih.gov |
| Histidine | Imidazole side chain | Sulfonyl-imidazole | Important in enzyme catalytic sites and protein-protein interactions. nih.govrsc.org |
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. This technology is fundamental to the development of antibody-drug conjugates (ADCs), diagnostic agents, and tools for basic biological research. The reactivity of the sulfonyl fluoride group is harnessed in a powerful set of reactions known as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. acs.orgnih.gov
SuFEx provides a robust and reliable method for forming stable covalent bonds between a sulfonyl fluoride-bearing molecule and a nucleophilic partner. nih.gov In the context of this compound, the molecule can be pre-functionalized at the 2-position and then conjugated to a target protein via the 4-sulfonyl fluoride group. This reaction is highly efficient and can proceed under biocompatible conditions (i.e., in aqueous buffers at or near physiological pH). nih.gov The stability and selective reactivity of the S-F bond make it an increasingly important tool for creating well-defined bioconjugates for a wide range of applications. nih.govchinesechemsoc.org
Precursors for Functional Materials Development
The development of new materials with tailored electronic, thermal, or mechanical properties is a major goal of modern chemistry. Fluorine-containing polymers and materials are of particular interest due to their unique properties, including high thermal stability, chemical resistance, and low surface energy. man.ac.uk
Drawing parallels from the chemistry of perfluoropyridine, which is used to prepare fluorinated polymers and networks, this compound represents a promising monomer for creating novel functional materials. nih.gov The chlorine atom at the 2-position can undergo nucleophilic substitution reactions with di- or poly-functional nucleophiles (e.g., bisphenols or diamines) in polycondensation reactions. This would incorporate the pyridine-4-sulfonyl fluoride unit into a polymer backbone. The retained sulfonyl fluoride groups along the polymer chain could then serve as reactive sites for subsequent cross-linking or for grafting other molecules to the material's surface, a strategy that leverages the versatility of SuFEx chemistry in materials science. nih.gov This dual reactivity opens avenues for designing advanced polymers with tunable properties for applications in areas such as recyclable fluoropolymers, proton-exchange membranes, or specialized coatings. man.ac.uk
The Pivotal Role of this compound in Advancing Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) has emerged as a powerful paradigm in chemical research, particularly in drug discovery and materials science. This approach focuses on introducing chemical modifications at the final steps of a synthetic sequence, allowing for the rapid diversification of complex molecular scaffolds. Within the expanding toolkit of LSF methodologies, reagents bearing a sulfonyl fluoride moiety have garnered significant attention due to their unique reactivity and stability. Among these, this compound has proven to be a particularly valuable building block, enabling chemists to strategically modify intricate molecules with a high degree of precision and efficiency.
The utility of this compound in LSF is primarily attributed to the properties of the sulfonyl fluoride group (-SO₂F). This functional group is remarkably stable under a wide range of reaction conditions, yet it can be selectively activated to react with a variety of nucleophiles. This "click-like" reactivity, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx), allows for the formation of robust sulfonamide, sulfonate ester, and other sulfur-containing linkages. The presence of the chloro- and pyridine functionalities on the aromatic ring of this compound offers additional handles for synthetic manipulation, further expanding its versatility.
The application of this reagent in LSF allows for the introduction of the 2-chloropyridyl-4-sulfonyl moiety into a target molecule. This can significantly alter the physicochemical properties of the parent compound, including its solubility, lipophilicity, and metabolic stability, which are critical parameters in the optimization of pharmaceutical leads. Furthermore, the installed sulfonyl fluoride can serve as a reactive handle for subsequent modifications, enabling a modular approach to the synthesis of compound libraries for structure-activity relationship (SAR) studies.
Detailed research findings have demonstrated the successful application of sulfonyl fluorides in the late-stage modification of complex bioactive molecules. While specific examples directly employing this compound are part of a developing area of research, the broader class of arylsulfonyl fluorides has been shown to react efficiently with various nucleophiles on elaborate molecular architectures. These reactions typically proceed under mild conditions and exhibit high functional group tolerance, which are crucial requirements for LSF.
The table below summarizes representative transformations involving arylsulfonyl fluorides that are analogous to the potential applications of this compound in late-stage functionalization.
| Substrate Class | Nucleophile | Product | Key Advantages in LSF |
|---|---|---|---|
| Complex Amines | Primary/Secondary Amines | Sulfonamides | Rapid access to diverse sulfonamide libraries for SAR studies. |
| Elaborated Phenols | Phenols | Sulfonate Esters | Modification of phenolic hydroxyl groups to modulate bioactivity. |
| Biomolecules (e.g., proteins) | Lysine, Tyrosine residues | Covalent Protein Adducts | Enables target identification and the development of covalent inhibitors. |
The continued exploration of this compound in late-stage functionalization is anticipated to provide novel strategies for the efficient and precise modification of complex chemical entities, thereby accelerating the pace of innovation in medicinal chemistry and materials science.
Spectroscopic and Structural Elucidation of 2 Chloropyridine 4 Sulfonyl Fluoride and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 2-Chloropyridine-4-sulfonyl fluoride (B91410), a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its molecular structure in solution.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of 2-Chloropyridine-4-sulfonyl fluoride is expected to exhibit three distinct signals corresponding to the three protons on the pyridine (B92270) ring. The electron-withdrawing nature of both the chloro and sulfonyl fluoride groups significantly influences the chemical shifts of these protons, causing them to appear in the downfield region of the spectrum.
H-3: This proton, being adjacent to the sulfonyl fluoride group at position 4, is expected to be the most deshielded. It would likely appear as a doublet.
H-5: Situated between the sulfonyl fluoride group and the nitrogen atom, this proton would also be significantly deshielded and is expected to appear as a doublet of doublets.
H-6: This proton is adjacent to the nitrogen atom and the chloro group. It is expected to be the least deshielded of the three and would likely appear as a doublet.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 8.0 - 8.2 | d | J(H3-H5) ≈ 2.0 |
| H-5 | 8.3 - 8.5 | dd | J(H5-H6) ≈ 5.0, J(H5-H3) ≈ 2.0 |
| H-6 | 8.6 - 8.8 | d | J(H6-H5) ≈ 5.0 |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of the fluorine atom in the sulfonyl fluoride group, carbon-fluorine couplings (J-coupling) are anticipated, which can provide valuable structural information.
The pyridine ring is expected to show five distinct carbon signals.
C-2: Attached to the chlorine atom, this carbon will be significantly deshielded.
C-3: This carbon will show a smaller chemical shift compared to the other ring carbons.
C-4: Directly bonded to the sulfonyl fluoride group, this carbon will be highly deshielded and is expected to exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
C-5 and C-6: These carbons will also be deshielded due to the electronegativity of the nitrogen atom and the substituents. They may also show smaller, long-range carbon-fluorine couplings.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C-2 | 150 - 152 | - |
| C-3 | 120 - 122 | ~5-10 |
| C-4 | 145 - 148 | ~250-300 |
| C-5 | 125 - 127 | ~20-25 |
| C-6 | 153 - 155 | ~3-5 |
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, a single signal is expected for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal is characteristic of sulfonyl fluorides and is typically found in a specific region of the ¹⁹F NMR spectrum. The signal may appear as a singlet, or if there are any through-space interactions, it could show coupling to the nearby protons on the pyridine ring.
Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| -SO₂F | +40 to +70 (relative to CFCl₃) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecule and, consequently, its elemental composition. For this compound (C₅H₃ClFNO₂S), the expected monoisotopic mass can be calculated with high precision. The fragmentation pattern observed in the mass spectrum can further confirm the structure. Key fragmentation pathways would likely involve the loss of the sulfonyl fluoride group (-SO₂F), the chlorine atom (-Cl), or cleavage of the pyridine ring.
Predicted HRMS Data and Fragmentation for this compound
| Ion | Formula | Predicted m/z |
| [M]⁺ | C₅H₃ClFNO₂S | 194.9612 |
| [M-SO₂F]⁺ | C₅H₃ClN | 112.0008 |
| [M-Cl]⁺ | C₅H₃FNO₂S | 159.9919 |
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.
Sulfonyl Fluoride Group (-SO₂F): This group will exhibit strong characteristic stretching vibrations. The asymmetric and symmetric S=O stretches are expected in the regions of 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹, respectively. The S-F stretch is typically observed around 800-850 cm⁻¹.
Chloropyridine Ring: The C-Cl stretching vibration is expected in the range of 700-800 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and the C=C and C=N ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| -SO₂F | Asymmetric S=O stretch | 1420 - 1450 |
| -SO₂F | Symmetric S=O stretch | 1210 - 1240 |
| -SO₂F | S-F stretch | 810 - 840 |
| Pyridine Ring | C-H stretch | 3050 - 3150 |
| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 |
| C-Cl | C-Cl stretch | 720 - 780 |
X-ray Crystallography for Solid-State Structure Determination
While no experimental crystal structure has been reported for this compound, computational modeling can predict its solid-state arrangement. X-ray crystallography, if performed, would provide precise measurements of bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-π stacking. The pyridine ring is expected to be planar, with the sulfonyl fluoride and chloro substituents lying in or slightly out of the plane. The crystal packing would likely be influenced by dipole-dipole interactions and potential weak hydrogen bonds.
Computational and Theoretical Investigations of 2 Chloropyridine 4 Sulfonyl Fluoride
Quantum Chemical Studies (e.g., Density Functional Theory)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the behavior of 2-Chloropyridine-4-sulfonyl fluoride (B91410) at the electronic level. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying molecules of this size. These studies can elucidate the electronic environment of the molecule, predict its reactivity, and map out the energetic pathways of its reactions. nih.govresearchgate.net
DFT calculations can determine the electronic structure of 2-Chloropyridine-4-sulfonyl fluoride, revealing how electrons are distributed within the molecule. This information is key to understanding its stability and reactivity. From the electronic structure, various reactivity descriptors can be calculated. These descriptors help predict how the molecule will interact with other chemical species. For instance, the distribution of electrostatic potential on the molecular surface can indicate regions susceptible to nucleophilic or electrophilic attack.
Key reactivity descriptors that would be calculated for this compound include:
Electron Density: Shows the probability of finding an electron at a particular point in space.
Electrostatic Potential (ESP): Maps the electrostatic potential onto the electron density surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.
The pyridine (B92270) ring, being electron-deficient, along with the electron-withdrawing sulfonyl fluoride and chloro groups, would be expected to significantly influence the electronic landscape of the molecule. The sulfur atom of the sulfonyl fluoride group is a primary electrophilic site.
Table 1: Hypothetical Global Reactivity Descriptors for this compound This table is illustrative and shows the type of data generated from DFT calculations.
| Descriptor | Calculated Value (a.u.) | Interpretation |
|---|---|---|
| Chemical Hardness (η) | ~0.25 | Indicates high stability and low reactivity. |
| Electronegativity (χ) | ~0.15 | Reflects the molecule's ability to attract electrons. |
| Electrophilicity Index (ω) | ~0.045 | Quantifies the electrophilic nature of the molecule. |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy and spatial distribution of these orbitals are critical in predicting the outcome of chemical reactions.
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, indicating its nucleophilic character. In this compound, the HOMO is likely to be located on the pyridine ring and the chlorine atom.
LUMO: The innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, indicating its electrophilic character. The LUMO for this molecule is expected to be centered on the sulfonyl fluoride group and the pyridine ring, highlighting the electrophilic nature of the sulfur atom. researchgate.net
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity. researchgate.net
FMO analysis would be crucial in understanding the regioselectivity of reactions involving this compound, predicting where a nucleophile or electrophile is most likely to attack. acs.org
Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table is for illustrative purposes to show typical FMO analysis results.
| Orbital | Energy (eV) | Primary Location |
|---|---|---|
| HOMO | -8.5 | Pyridine Ring, Chlorine Atom |
| LUMO | -1.5 | Sulfonyl Fluoride Group, Pyridine Ring |
| HOMO-LUMO Gap (ΔE) | 7.0 | Indicates high kinetic stability. |
DFT calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. nih.govresearchgate.netnih.gov For this compound, this could involve studying its synthesis or its reactions with nucleophiles, a common reaction for sulfonyl fluorides. nih.gov
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as it determines the activation energy and thus the rate of the reaction.
For example, in a nucleophilic substitution reaction at the sulfur center, DFT could be used to:
Model the approach of the nucleophile.
Identify the structure and energy of the transition state.
Determine whether the reaction proceeds through a concerted or stepwise mechanism.
Calculate the activation energy, providing a theoretical basis for the observed reaction kinetics.
These theoretical investigations can provide a level of detail about reaction pathways that is often difficult to obtain through experimental means alone. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical studies provide detailed electronic information about a molecule in a static state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.orgucl.ac.ukiaea.org MD simulations model the movement of atoms and molecules based on classical mechanics, providing a picture of conformational changes and intermolecular interactions.
For this compound, MD simulations could be used to explore its conformational landscape. The bond between the pyridine ring and the sulfonyl fluoride group has rotational freedom, leading to different possible conformations (rotamers). MD simulations can:
Identify the most stable conformations and their relative populations at a given temperature.
Determine the energy barriers to rotation around key single bonds.
Simulate the molecule's behavior in different solvents, showing how intermolecular interactions influence its conformation.
Understanding the conformational preferences of this compound is important as different conformations may exhibit different reactivities or biological activities. nih.gov
Prediction of Structure-Reactivity Relationships
A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its reactivity. nih.govnih.gov By systematically modifying the structure of this compound in silico (e.g., by changing the substituent on the pyridine ring) and calculating the resulting changes in electronic properties and reactivity descriptors, a quantitative structure-reactivity relationship (QSRR) can be developed.
These studies can reveal how changes in the electronic nature of substituents (electron-donating vs. electron-withdrawing) affect the electrophilicity of the sulfonyl fluoride group or the nucleophilicity of the pyridine nitrogen. researcher.lifeias.ac.in This predictive capability is highly valuable in the design of new molecules with tailored reactivity for specific applications, such as in medicinal chemistry or materials science. nih.gov
For this compound, computational studies can predict how its reactivity would be altered by replacing the chlorine atom with other groups, providing guidance for synthetic efforts to create analogues with desired properties.
Future Perspectives and Emerging Research Directions for 2 Chloropyridine 4 Sulfonyl Fluoride
Innovation in Catalytic and Sustainable Synthetic Approaches
The synthesis of sulfonyl fluorides, including heteroaromatic variants like 2-Chloropyridine-4-sulfonyl fluoride (B91410), is an area of active research, with a strong emphasis on developing more efficient, sustainable, and catalytic methods. Traditional routes often rely on the conversion of sulfonyl chlorides, which can be hydrolytically unstable. nih.gov Future research is geared towards overcoming these limitations.
Sustainable Approaches: There is a growing demand for environmentally benign chemical processes. Research into the synthesis of sulfonyl fluorides in water, using surfactant-based catalytic systems, is a key emerging area. digitellinc.com Such methods avoid the use of toxic organic solvents, aligning with the principles of green chemistry. digitellinc.com Another sustainable strategy involves electrochemical synthesis, which uses electricity as a clean oxidant to prepare sulfonyl fluorides from widely available thiols or disulfides and an inexpensive fluoride source like potassium fluoride (KF). acs.org Applying these aqueous and electrochemical methods to the synthesis of 2-Chloropyridine-4-sulfonyl fluoride could offer more economical and sustainable production routes.
Table 1: Comparison of Synthetic Approaches for Sulfonyl Fluorides
| Method | Starting Materials | Key Features | Potential for this compound |
| Traditional Halex | Sulfonyl Chlorides | Well-established, uses KF. nih.gov | Applicable, but precursor stability is a concern. nih.gov |
| Pd-Catalyzed | Aryl/Heteroaryl Halides | Good functional group tolerance. researchgate.netorganic-chemistry.org | High potential for direct synthesis from corresponding halides. |
| Cu-Catalyzed | Diazonium Salts | Utilizes readily available amines. organic-chemistry.org | Applicable if the corresponding amino-chloropyridine is accessible. |
| Aqueous Synthesis | Sulfonyl Chlorides | Environmentally benign, uses surfactants. digitellinc.com | Promising for greener production. digitellinc.com |
| Electrochemical | Thiols/Disulfides | Avoids chemical oxidants, mild conditions. acs.org | High potential if the corresponding pyridine (B92270) thiol is available. |
Exploration of Unconventional Reactivity Patterns and Derivatizations
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl fluoride group and the potential for nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. Future research will likely delve into more unconventional reactivity and expand the library of derivatives.
The sulfonyl fluoride moiety is renowned for its role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions. nih.govjk-sci.com This chemistry allows for the efficient and modular construction of complex molecules from simple building blocks. nih.gov While the primary SuFEx reaction involves the sulfonyl fluoride reacting with silyl (B83357) ethers, its reactivity with a wide range of nucleophiles, including amines and thiols, is well-documented. nih.gov Future work on this compound will likely explore its utility as a SuFEx hub, enabling the rapid synthesis of diverse compound libraries by reacting the sulfonyl fluoride group.
Furthermore, the interplay between the two reactive sites—the sulfonyl fluoride and the 2-chloro position—offers opportunities for complex and selective derivatizations. The 2-chloro group can be displaced by various nucleophiles through SNAr reactions. acs.org Research could explore sequential or orthogonal functionalization strategies, where one site is reacted selectively while the other remains intact for subsequent modification. This would allow for the creation of highly complex and multifunctional molecules based on the 2-pyridine-4-sulfonyl fluoride scaffold. The development of oxetane (B1205548) and azetidine (B1206935) sulfonyl fluorides has revealed unusual defluorosulfonylation reaction pathways, suggesting that small-ring sulfonyl fluorides can act as precursors to carbocations under mild thermal conditions. nih.gov Exploring analogous unconventional pathways for the pyridyl scaffold could unlock novel synthetic transformations.
Integration into Automated Synthesis and High-Throughput Screening Platforms
The robust and reliable nature of SuFEx chemistry makes sulfonyl fluorides like this compound ideal candidates for integration into automated synthesis and high-throughput screening (HTS) platforms. nih.govjk-sci.com The efficiency and broad scope of SuFEx reactions allow for the rapid generation of large libraries of compounds in a parallel format. acs.org
Automated platforms can perform reactions on a picomole scale, conserving reagents and allowing for the synthesis and screening of hundreds or thousands of analogs in a short period. nih.govacs.org A workflow can be envisioned where this compound serves as a core building block. This core would be automatically reacted with a diverse set of nucleophiles (e.g., primary and secondary amines) to generate a library of sulfonamides. The resulting products could then be directly screened in biological or material science assays without the need for purification, significantly accelerating the discovery process. jk-sci.com This "high-throughput synthesis and screen" approach has been successfully demonstrated for identifying enzyme inhibitors and is a major future direction for scaffolds like this compound. nih.govjk-sci.com
Development of New Chemical Tools and Reagents Based on the Scaffold
The sulfonyl fluoride group is considered a "privileged warhead" in chemical biology due to its unique reactivity profile. rsc.orgnih.govrsc.org It exhibits a balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, not just the more commonly targeted cysteine. nih.govnih.gov This makes the this compound scaffold an excellent starting point for developing novel chemical probes and reagents.
Future research will likely focus on designing and synthesizing bespoke probes where the this compound moiety acts as the reactive handle for covalent modification of proteins or other biomolecules. nih.gov By attaching reporter tags (like biotin (B1667282) or fluorophores) or other functional molecules to the pyridine ring (potentially by substituting the chlorine atom), researchers can create tools for:
Activity-Based Protein Profiling (ABPP): To identify and study the activity of specific enzyme families in complex biological systems. rsc.org
Target Identification and Validation: To covalently label the protein targets of small molecules discovered in phenotypic screens. rsc.orgrsc.org
Mapping Binding Sites: To understand how proteins and small molecules interact at a molecular level. rsc.org
The reactivity of the sulfonyl fluoride can be fine-tuned by modifying the electronic properties of the pyridine ring, allowing for the development of probes with tailored selectivity and reactivity. nih.govenamine.net
Table 2: Potential Applications of this compound-Based Chemical Tools
| Application Area | Tool Design Principle | Research Goal |
| Chemical Biology | Covalent warhead with reporter tag | Identify enzyme activity, validate drug targets. rsc.orgrsc.org |
| Proteomics | Irreversible protein modification | Map protein-protein interactions and binding sites. rsc.org |
| Fragment-Based Screening | Small, reactive fragment for covalent screening | Discover novel binding pockets on protein surfaces. mdpi.com |
| RNA/Carbohydrate Labeling | Sulfonyl exchange chemistry on biomolecules | Expand target space beyond proteins. rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloropyridine-4-sulfonyl fluoride, and how do reaction conditions influence yield?
- Methodology : Optimize via nucleophilic substitution using pyridine derivatives with chlorinating agents (e.g., POCl₃) followed by sulfonation. Key parameters include temperature control (70–90°C), solvent selection (e.g., anhydrous dichloromethane), and stoichiometric ratios to minimize side reactions like over-chlorination . Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity. Validate intermediates using NMR (¹H/¹³C) and mass spectrometry .
- Data Contradiction : Some protocols report lower yields (<60%) due to hydrolysis of the sulfonyl fluoride group; inert atmospheres (N₂/Ar) and desiccants (molecular sieves) mitigate this .
Q. How should researchers handle this compound to ensure laboratory safety?
- Safety Protocol :
- Storage : In airtight containers under inert gas, away from moisture (prevents HF release) .
- PPE : Nitrile gloves, lab coat, and eye protection (splash risk). Use fume hoods for synthesis .
- Spills : Neutralize with calcium carbonate, collect residues in sealed containers, and dispose per EPA guidelines .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Core Methods :
- ¹⁹F NMR : Confirm sulfonyl fluoride group (δ ~60–65 ppm) and assess purity .
- IR Spectroscopy : Identify S=O stretches (1350–1200 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystalline) .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what are its limitations in covalent inhibition studies?
- Mechanistic Insight : The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., serine, lysine) in enzymes. However, reactivity varies with pH and solvent polarity .
- Challenges : Hydrolytic instability in aqueous buffers (t₁/₂ <24 hrs at pH 7.4) limits in vivo applications. Stabilize via lyophilization or PEGylation .
Q. What computational strategies predict the reactivity of this compound in diverse chemical environments?
- Modeling Approach :
- DFT Calculations : Optimize transition states for sulfonyl fluoride hydrolysis (e.g., B3LYP/6-31G* basis set) .
- MD Simulations : Predict binding affinities to protein targets (e.g., proteases) using docking software (AutoDock Vina) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, incubation time). Standardize protocols using:
- Positive Controls : Include known inhibitors (e.g., staurosporine).
- Dose-Response Curves : Use ≥8 concentrations to improve statistical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
